2-メルカプトプロパノール

説明

Synthesis Analysis

The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. For instance, 2-mercaptoethyl methacrylate has been synthesized from methacrylic acid and 2-mercaptoethanol through etherification using acetyl chloride as a catalyst, optimizing the reaction to achieve high purity of the product (Knežević, Katsikas, & Popovic, 2005). Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, illustrating the versatility of 2-Mercaptopropanol in synthetic chemistry (Zav’alova, Zubarev, & Litvinov, 2007).

Molecular Structure Analysis

Studies on the molecular structure of compounds related to 2-Mercaptopropanol, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature. For example, the molecular structure of a wheel-type octanuclear silver(I) cluster formed by racemic 2-mercaptopropionic acid and triphenylphosphine ligands was elucidated, highlighting the compound's ability to form complex structures (Nomiya, Yokoyama, Noguchi, & Machida, 2002).

Chemical Reactions and Properties

2-Mercaptopropanol participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts (Koundal, Sawhney, & Sinha, 1983).

Physical Properties Analysis

The physical properties of 2-Mercaptopropanol and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in various industrial and research settings, although specific studies focusing on these aspects were not highlighted in the current research findings.

Chemical Properties Analysis

The chemical properties of 2-Mercaptopropanol, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest. For instance, the Copper(II)-promoted oxidation of mercaptopropanoic acids leading to the formation of disulphide- and oxalate-containing products illustrates its reactive nature and potential for forming complex compounds (Brader, Ainscough, Baker, Brodie, & Lewandoski, 1990).

科学的研究の応用

キレート療法

2-メルカプトプロパノールは、重金属中毒の治療におけるキレート剤として使用されます。 ヒ素、アンチモン、鉛、金、水銀などの金属と錯体を形成し、体からの排泄を促進します 。この用途は、特に臓器の損傷を防ぐために金属を迅速に除去する必要がある急性中毒の場合に重要です。

ルイサイトの解毒剤

化学兵器であるルイサイトの解毒剤として、2-メルカプトプロパノールはヒ素を含む化合物に結合することで、その毒性効果を中和します 。この用途は、化学兵器に対する対策が非常に重要な軍事および防衛研究において極めて重要です。

ウィルソン病の治療

ウィルソン病は、体内に銅が蓄積することで特徴付けられます。 2-メルカプトプロパノールは、銅に結合し、体から除去するのを助ける治療レジメンの一部として使用されてきました 。この分野の研究は、この化合物の疾患の長期管理における有効性と安全性について継続的に探求しています。

酵素阻害研究

生化学研究では、2-メルカプトプロパノールは、その活性にチオール基を必要とする酵素を阻害するために使用されます。 これらの基に結合することで、酵素のメカニズムと酵素反応における特定のアミノ酸の役割を研究するのに役立ちます .

ナノ粒子の合成

2-メルカプトプロパノールは、ナノ粒子の合成における安定化剤として機能できます。 そのチオール基はナノ粒子の表面に結合し、凝集を防ぎ、さらなる化学修飾のための官能基を提供します .

有機合成

この化合物は、特に硫黄を含む有機分子の調製において、有機合成の構成要素として役立ちます。 求電子剤との反応性と炭素-硫黄結合を形成する能力は、合成化学における貴重な試薬となっています .

分析化学

2-メルカプトプロパノールは、分析化学において、複雑な混合物中の特定の化合物を検出するための誘導体化剤として使用されます。 アルデヒドおよびケトンと反応してチオアセタールを形成し、クロマトグラフィー技術を使用して分離および検出できます .

生物試料の保存

バイオ保存の分野では、2-メルカプトプロパノールは、生物試料を酸化から保護するために使用できます。 その抗酸化特性は、貯蔵および輸送中の生物分子の完全性を維持するのに役立ちます .

将来の方向性

While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.

Relevant Papers

The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of 2-Mercaptopropanol . These papers highlight the versatility of 2-Mercaptopropanol in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of 2-Mercaptopropanol as a capping agent on ZnS .

作用機序

Target of Action

The primary targets of 2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, are heavy metals such as arsenic, gold, and mercury . These heavy metals are known to bind with sulfhydryl-containing enzymes, inhibiting their activity .

Mode of Action

2-Mercaptopropanol interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of 2-Mercaptopropanol prevent or reverse the metallic binding of sulfhydryl-containing enzymes . This interaction results in the formation of a complex that is excreted in the urine .

Biochemical Pathways

The biochemical pathways affected by 2-Mercaptopropanol primarily involve the detoxification of heavy metals. By forming complexes with heavy metals, 2-Mercaptopropanol prevents these metals from binding to sulfhydryl-containing enzymes and inhibiting their activity . This action helps to maintain the normal function of these enzymes and their associated biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Mercaptopropanol’s action primarily involve the detoxification of heavy metals. By preventing or reversing the binding of heavy metals to sulfhydryl-containing enzymes, 2-Mercaptopropanol helps to maintain the normal function of these enzymes at the molecular level . At the cellular level, this action can help to prevent the toxic effects of heavy metal poisoning.

特性

IUPAC Name |

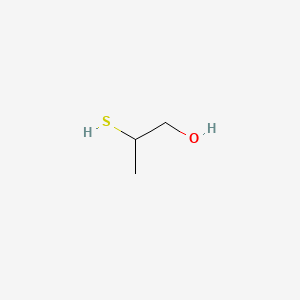

2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVICQPXUUBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952424 | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3001-64-7 | |

| Record name | 2-Mercaptopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-sulfanylpropan-1-ol in beer production?

A1: 2-Sulfanylpropan-1-ol, along with its acetate ester, contributes significantly to the aroma profile of beer, particularly those described as having "roasted" or "burnt" notes. These compounds are primarily produced during fermentation by yeast as they metabolize cysteine and homocysteine via the Ehrlich pathway. Interestingly, their levels can continue to increase even after fermentation, during beer storage. Research suggests that this increase might be due to the hydrolysis of S-cysteine conjugates, such as the S-cysteine conjugate of 2-sulfanylethyl acetate (Cys-2SEA), during aging.

Q2: How does the chemical structure of 2-sulfanylpropan-1-ol influence its aroma profile in beer?

A2: While the provided research articles do not directly address the relationship between the structure of 2-sulfanylpropan-1-ol and its specific aroma contributions, it is known that sulfur-containing compounds, particularly thiols, are potent odorants often associated with savory, roasted, or cooked aromas in food and beverages. Further research exploring the structure-odor relationships of 2-sulfanylpropan-1-ol and its derivatives would be valuable for understanding their impact on beer flavor.

Q3: What analytical techniques are used to identify and quantify 2-sulfanylpropan-1-ol in complex mixtures like beer?

A3: Researchers employed gas chromatography coupled with a pulsed flame photometric detector (GC-PFPD) to analyze 2-sulfanylethyl acetate (2SEA) released from its cysteine conjugate. Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI(+)-MS/MS) is a powerful technique used for quantifying these compounds, even in complex matrices like beer. These advanced analytical methods allow for sensitive detection and accurate quantification of 2-sulfanylpropan-1-ol and its related compounds, contributing to a deeper understanding of their role in beer flavor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。